Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13492936
InChI: InChI=1S/C12H11ClIN3O2/c1-2-19-12(18)10-9(14)11(15)17(16-10)8-5-3-7(13)4-6-8/h3-6H,2,15H2,1H3
SMILES: CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)Cl
Molecular Formula: C12H11ClIN3O2
Molecular Weight: 391.59 g/mol

Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13492936

Molecular Formula: C12H11ClIN3O2

Molecular Weight: 391.59 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate -

Specification

Molecular Formula C12H11ClIN3O2
Molecular Weight 391.59 g/mol
IUPAC Name ethyl 5-amino-1-(4-chlorophenyl)-4-iodopyrazole-3-carboxylate
Standard InChI InChI=1S/C12H11ClIN3O2/c1-2-19-12(18)10-9(14)11(15)17(16-10)8-5-3-7(13)4-6-8/h3-6H,2,15H2,1H3
Standard InChI Key QNXUOXVGTMLQPD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)Cl
Canonical SMILES CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate is defined by its pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substituents at positions 1, 3, 4, and 5 introduce steric and electronic modifications that influence its interactions with biological targets. Key structural features include:

  • Position 1: A 4-chlorophenyl group, which contributes hydrophobic character and potential π-π stacking interactions.

  • Position 3: An ethyl carboxylate ester, enhancing solubility and serving as a metabolically labile group.

  • Position 4: An iodine atom, introducing polarizability and steric bulk compared to lighter halogens.

  • Position 5: An amino group (-NH2), enabling hydrogen bonding and participation in condensation reactions.

Table 1: Molecular Properties of Ethyl 5-Amino-1-(4-Chlorophenyl)-4-Iodo-Pyrazole-3-Carboxylate

PropertyValue
Molecular FormulaC₁₂H₁₁ClIN₃O₂
Molecular Weight391.59 g/mol
Calculated LogP~2.5 (estimated)
Hydrogen Bond Donors1 (NH2 group)
Hydrogen Bond Acceptors4 (ester O, pyrazole N)
Rotatable Bonds4

The iodine atom’s large atomic radius (1.98 Å) and polarizability may enhance binding affinity to hydrophobic protein pockets or nucleic acids . The ethyl ester group improves membrane permeability while remaining amenable to hydrolysis into the corresponding carboxylic acid in vivo.

Synthetic Pathways and Methodologies

While no direct synthesis of ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate is documented in accessible literature, its preparation can be inferred from established pyrazole synthesis protocols. Two plausible routes are outlined below:

Cyclocondensation of Hydrazines with β-Keto Esters

A common method for pyrazole synthesis involves the reaction of hydrazines with β-keto esters. For this compound:

  • Precursor Preparation: 4-Chlorophenylhydrazine reacts with ethyl 4-iodo-3-oxobutanoate under acidic conditions.

  • Cyclization: The hydrazine attacks the carbonyl group of the β-keto ester, followed by dehydration to form the pyrazole ring.

  • Functionalization: Subsequent iodination at position 4 and amination at position 5 complete the structure.

Reaction conditions typically involve ethanol or acetic acid as solvents at reflux temperatures (80–100°C), with yields ranging from 60–85% for analogous compounds .

Halogen Exchange Reactions

An alternative approach involves halogen exchange on preformed pyrazole derivatives:

  • Base Pyrazole Synthesis: Ethyl 5-amino-1-(4-chlorophenyl)-4-chloro-pyrazole-3-carboxylate is synthesized via cyclocondensation.

  • Iodination: The chlorine at position 4 is replaced with iodine using potassium iodide in the presence of a copper(I) catalyst (Ullmann-type reaction).

This method benefits from the higher nucleofugality of chloride compared to iodide, facilitating substitution under mild conditions .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound’s solubility in aqueous media is expected to be low (~1–2 mg/mL) due to its hydrophobic aryl and iodo substituents. The ethyl ester group marginally improves solubility in organic solvents like ethanol or DMSO. Calculated LogP values (~2.5) suggest moderate lipophilicity, favoring blood-brain barrier permeation and intracellular uptake .

Metabolic Stability

The ethyl ester is susceptible to hydrolysis by esterases, potentially generating the carboxylic acid derivative as a primary metabolite. Iodine’s steric bulk may slow oxidative metabolism by cytochrome P450 enzymes, prolonging half-life compared to non-halogenated analogs .

Challenges and Future Directions

  • Synthetic Optimization: Improving iodination efficiency and minimizing byproducts remains critical. Catalytic systems using palladium or nickel could enhance selectivity .

  • Biodistribution Studies: Radiolabeling the iodine moiety (e.g., with ¹²³I) would enable real-time tracking of pharmacokinetics.

  • Toxicity Profiling: The long-term effects of iodine accumulation in tissues require evaluation, particularly regarding thyroid function.

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